Bradanicline
Overview
Description
Bradanicline, also known by its code name TC-5619, is a drug that was developed by Targacept. It acts as a partial agonist at the alpha-7 subtype of the neural nicotinic acetylcholine receptors. This compound has shown cognitive-enhancing effects in animal studies and was initially developed as a potential treatment for schizophrenia and attention deficit disorder .
Scientific Research Applications
Bradanicline has been investigated for various scientific research applications, including:
Respiratory Diseases: This compound has been evaluated for its efficacy in treating refractory chronic cough, possibly through sensory gating in the central nervous system.
Chemogenetics: The compound has been used in engineered receptors for neuronal inhibition and seizure control, demonstrating its potential in treating epilepsy.
Preparation Methods
The synthesis of Bradanicline involves several steps, starting with the preparation of the core structure, which includes a benzofuran ring fused to a quinuclidine moiety. The synthetic route typically involves:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Attachment of the Quinuclidine Moiety: The quinuclidine structure is then attached to the benzofuran ring through a series of reactions, including nucleophilic substitution and reductive amination.
Final Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Bradanicline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
Bradanicline exerts its effects by modulating the activity of the alpha-7 subtype of the neural nicotinic acetylcholine receptors. These receptors are associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha-7 receptors by this compound leads to neuroprotection, reducing neuronal cell deterioration and death .
Comparison with Similar Compounds
Bradanicline is unique in its selective agonism of the alpha-7 nicotinic acetylcholine receptors. Similar compounds include:
Varenicline: Another nicotinic receptor agonist, but it primarily targets the alpha-4 beta-2 receptors.
Nicotine: A non-selective agonist of nicotinic receptors, affecting multiple subtypes.
This compound’s specificity for the alpha-7 subtype makes it particularly valuable for research into cognitive enhancement and neuroprotection, setting it apart from other nicotinic receptor agonists .
Properties
Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection. | |
CAS No. |
639489-84-2 |
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |
InChI Key |
OXKRFEWMSWPKKV-GHTZIAJQSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
639489-84-2 | |
Synonyms |
N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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